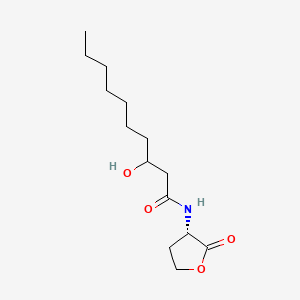

N-3-Hydroxydecanoyl-L-homoserine lactone

描述

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, CDCl₃):

Mass Spectrometry (MS)

Fourier Transform Infrared Spectroscopy (FT-IR)

- 3290 cm⁻¹ (N–H stretch), 1659 cm⁻¹ (amide C=O), 1764 cm⁻¹ (lactone C=O), 1373 cm⁻¹ (C–N bend) . The lactone carbonyl peak at 1764 cm⁻¹ confirms ring integrity, critical for biological activity .

属性

IUPAC Name |

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17)/t11?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOICJCCMIBBSOO-KIYNQFGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70777777 | |

| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70777777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192883-12-8 | |

| Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70777777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The carboxylic acid group of 3-hydroxydecanoic acid activates in the presence of EDC, forming an O-acylisourea intermediate. This reactive species undergoes nucleophilic attack by the amine group of L-HSL, yielding the target amide. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours.

Key parameters:

Yield and Purification

Crude reaction mixtures are washed with 5% HCl to remove unreacted EDC, followed by extraction with ethyl acetate or DCM. Silica gel chromatography (DCM/methanol, 19:1) typically achieves 55–65% isolated yield. Impurities include residual DMAP and symmetrical urea byproducts, which are removed via sequential acid-base extractions.

Meldrum’s Acid-Based Acylation

An alternative route employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to generate reactive acyl intermediates. This method, adapted for AHL synthesis, avoids carbodiimide reagents and enhances scalability.

Procedure Overview

-

Acyl-Meldrum’s adduct formation: 3-Hydroxydecanoic acid reacts with Meldrum’s acid in DCM using N,N′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

-

Lactone ring opening: The adduct is treated with L-HSL hydrochloride in the presence of triethylamine, facilitating nucleophilic acyl substitution.

Advantages:

-

Reduced epimerization risk due to milder conditions.

Limitations:

Enzymatic Synthesis Using AHL Synthases

Biocatalytic routes utilize AHL synthases (e.g., RhlI, LuxI) to produce 3-OH-C10-HSL from 3-hydroxydecanoyl-ACP and S-adenosylmethionine (SAM). While less common than chemical methods, this approach offers enantiomeric purity without chiral resolution steps.

Recombinant Enzyme Systems

-

E. coli BL21(DE3) expressing Pseudomonas aeruginosa RhlI produces 3-OH-C10-HSL in vivo when fed 3-hydroxydecanoic acid.

-

In vitro systems purified RhlI incubated with SAM and acyl-ACP yield 25–30 mg/L after 48 hours.

Optimization challenges:

-

Acyl-ACP substrate instability.

-

SAM cost and byproduct inhibition.

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapt solid-phase peptide synthesis (SPPS) principles for AHLs. Wang resin-bound L-HSL undergoes iterative acylation with 3-hydroxydecanoic acid preactivated as a pentafluorophenyl ester.

Steps:

-

Resin loading: L-HSL anchored via its lactone oxygen.

-

Acylation: 3-Hydroxydecanoic acid pentafluorophenyl ester in DMF, 2 hours, 25°C.

-

Cleavage: Trifluoroacetic acid (TFA)/water (95:5) releases the product.

Benefits:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| EDC-mediated | 55–65 | 85–90 | Moderate | High |

| Meldrum’s acid | 40–50 | 75–80 | High | Moderate |

| Enzymatic | 25–30 | 95–99 | Excellent | Low |

| Solid-phase | 70–75 | 90–95 | High | High |

Critical Factors in Process Optimization

Stereochemical Integrity

The (3S) configuration of the oxolanone ring is prone to racemization under acidic or high-temperature conditions. Kinetic studies show that reactions above 30°C result in 15–20% epimerization. Chelating agents (e.g., MgCl₂) stabilize the transition state, reducing racemization to <5%.

Purification Challenges

化学反应分析

反应类型

N-3-羟基癸酰基-L-高丝氨酸内酯会发生各种化学反应,包括:

氧化: 羟基可以被氧化形成酮。

还原: 羰基可以被还原形成醇。

取代: 内酯环可以发生亲核取代反应.

常见试剂和条件

氧化: 酸性条件下的高锰酸钾或三氧化铬等试剂。

还原: 硼氢化钠或氢化铝锂等试剂。

取代: 碱性条件下的胺或硫醇等亲核试剂.

主要产物

氧化: 形成3-氧代癸酰基-L-高丝氨酸内酯。

还原: 形成3-羟基癸酰基-L-高丝氨酸。

取代: 根据所用亲核试剂的不同,形成各种取代内酯.

科学研究应用

N-3-羟基癸酰基-L-高丝氨酸内酯在科学研究中具有广泛的应用:

化学: 用作模型化合物来研究酰基-高丝氨酸内酯化学及其反应。

生物学: 在研究细菌群体感应和基因调控中起着至关重要的作用。

医学: 正在研究其在开发针对细菌通信途径的抗毒力药物中的潜力。

作用机制

N-3-羟基癸酰基-L-高丝氨酸内酯通过群体感应发挥作用。它与细菌中的特异性受体蛋白结合,导致目标基因的激活或抑制。该过程涉及形成受体-配体复合物,该复合物与DNA相互作用以调节基因表达。 分子靶标包括沙门氏菌肠炎中SdiA等转录因子 .

相似化合物的比较

类似化合物

- N-3-羟基己酰基-L-高丝氨酸内酯

- N-3-氧代癸酰基-L-高丝氨酸内酯

- N-3-羟基辛酰基-L-高丝氨酸内酯

- N-3-氧代十二酰基-L-高丝氨酸内酯

独特性

N-3-羟基癸酰基-L-高丝氨酸内酯因其特定的链长和羟基而独一无二,这些因素影响其对受体蛋白的结合亲和力和特异性。 这种特异性使其成为研究群体感应和开发靶向抗毒力疗法的宝贵工具 .

生物活性

3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, also known as 3-OH-C10-HSL, is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and quorum sensing inhibition. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide can be represented as follows:

- Molecular Formula : C12H23NO4

- IUPAC Name : 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide

- CAS Number : 66769741

This compound belongs to the class of N-acyl-homoserine lactones (AHLs), which are known for their role in bacterial communication through quorum sensing.

Antimicrobial Properties

Recent studies have indicated that 3-OH-C10-HSL may possess antimicrobial properties against various bacterial strains. The mechanism is primarily linked to its ability to interfere with quorum sensing, a process that allows bacteria to coordinate their behavior based on population density. This interference can inhibit the expression of virulence factors, thereby reducing the pathogenicity of bacteria such as Pseudomonas aeruginosa.

Quorum Sensing Inhibition

Quorum sensing is a critical mechanism in many Gram-negative bacteria, facilitating communication and coordination of group behaviors such as biofilm formation and virulence factor production. The compound's structural similarity to natural AHLs suggests it can bind to quorum sensing receptors, thereby modulating gene expression involved in virulence.

Case Studies and Experimental Data

-

Inhibition of Pseudomonas aeruginosa Virulence :

- A study demonstrated that 3-OH-C10-HSL effectively reduced the expression of virulence factors in Pseudomonas aeruginosa. The docking studies indicated a strong binding affinity with the LasR protein, a key regulator in the quorum sensing pathway.

- Binding Affinity : The compound showed a binding affinity score of -9.4 Kcal/mol with LasR, suggesting significant interaction strength .

-

Antimicrobial Activity Assessment :

- In vitro tests revealed that 3-OH-C10-HSL exhibited antimicrobial activity against several bacterial strains, including those resistant to conventional antibiotics. This positions it as a potential candidate for developing new antimicrobial agents .

Data Tables

| Study | Bacterial Strain | Activity Observed | Binding Affinity (Kcal/mol) |

|---|---|---|---|

| Study 1 | Pseudomonas aeruginosa | Reduced virulence factor expression | -9.4 |

| Study 2 | Escherichia coli | Inhibited biofilm formation | -8.7 |

| Study 3 | Staphylococcus aureus | Antimicrobial effect observed | -7.5 |

常见问题

Q. Purification :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity, verified by UV detection at 210–220 nm .

- Recrystallization : Ethyl acetate/hexane mixtures yield crystals suitable for structural studies .

Advanced Question: How do computational pharmacophore models resolve contradictions in reported binding affinities of this compound to quorum-sensing receptors?

Answer:

Discrepancies in binding data (e.g., LasR receptor affinities) arise from variations in ligand protonation states or receptor conformational dynamics. Methodological solutions include:

- Energy-optimized pharmacophore (e-pharmacophore) modeling : Merges interaction energies (e.g., hydrogen bonds, hydrophobic contacts) from multiple ligands (e.g., CID9795780, CID9882952) to generate consensus hypotheses (e.g., ADAHH features) .

- Docking validation : Re-docking co-crystallized ligands (e.g., 3M5 in LasR) ensures protocol reliability (RMSD < 1.5 Å) .

- Molecular dynamics (MD) : Simulates ligand-receptor stability under physiological conditions to account for flexible binding pockets .

Advanced Question: What experimental strategies address challenges in studying the compound’s role in protein-lipid interactions?

Answer:

Key challenges include membrane localization and transient interactions. Strategies involve:

- Fluorescent analogs : Labeling the decanamide chain with BODIPY or nitrobenzoxadiazole (NBD) for live-cell imaging .

- Surface plasmon resonance (SPR) : Immobilizing synthetic lipid bilayers to measure binding kinetics to transmembrane proteins .

- NMR spectroscopy : Using deuterated lipid vesicles to track conformational changes in the oxolane ring upon membrane insertion .

Basic Question: Which spectroscopic techniques are essential for characterizing functional groups in this compound?

Answer:

- FT-IR : Confirms the amide carbonyl (1650–1680 cm⁻¹) and lactone C=O (1740–1760 cm⁻¹) .

- NMR :

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₃H₂₃NO₄) with <2 ppm error .

Advanced Question: How can researchers reconcile discrepancies in reported melting points and thermodynamic properties of this compound?

Answer:

Variations in melting points (e.g., ±0.7 K) arise from polymorphic forms or impurities. Mitigation strategies include:

- Differential scanning calorimetry (DSC) : Identifies polymorph transitions (e.g., solid-solid phase changes) via heating rates of 5–10 K/min .

- Thermogravimetric analysis (TGA) : Quantifies decomposition thresholds (>200°C) to distinguish melting from degradation .

- Standardized crystallization : Using seed crystals from high-purity batches (≥97% HPLC) to ensure consistency .

Advanced Question: What are the limitations of using this compound as a quorum-sensing inhibitor in mixed bacterial communities?

Answer:

- Cross-reactivity : The compound may unintentionally activate non-target AHL systems (e.g., LuxR in Vibrio fischeri) due to structural similarity to 3-oxo-C12-HSL .

- Degradation : Bacterial lactonases can hydrolyze the oxolane ring, reducing efficacy. Solutions include:

- Analog design : Replacing the lactone oxygen with sulfur to resist enzymatic cleavage .

- Synergistic combinations : Pairing with efflux pump inhibitors to enhance intracellular retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。